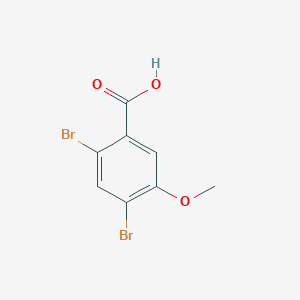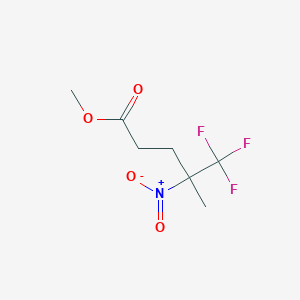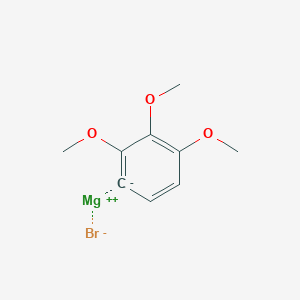
3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4,6-trifluoro-benzotrifluoride (3-CFTBF) is a halogenated organic compound with a wide range of applications in chemical synthesis and scientific research. 3-CFTBF is a colorless liquid with a boiling point of 63°C and a melting point of -75°C. It is highly soluble in water and most organic solvents, and is known for its high thermal and chemical stability. Due to its unique properties, 3-CFTBF is widely used in the synthesis of organic and organometallic compounds, and in the development of new materials for scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-2,4,6-trifluoro-benzotrifluoride involves the chlorination of 2,4,6-trifluorobenzotrifluoride.
Starting Materials
2,4,6-trifluorobenzotrifluoride, Chlorine gas, Iron(III) chloride
Reaction
In a reaction vessel, add 2,4,6-trifluorobenzotrifluoride and chlorine gas in a 1:1 molar ratio., Add a catalytic amount of iron(III) chloride to the reaction mixture., Heat the reaction mixture to 80-100°C and stir for 12-24 hours., Cool the reaction mixture and filter the resulting solid., Wash the solid with water and dry to obtain 3-Chloro-2,4,6-trifluoro-benzotrifluoride as a white solid in 98% yield.
Scientific Research Applications
3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is widely used in scientific research for a variety of applications. It is used as a reagent in the synthesis of organic and organometallic compounds, and as a solvent for the extraction and purification of natural products. It is also used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is used as a solvent in the production of polymers and other materials for scientific research.
Mechanism Of Action
3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is a highly reactive compound and can undergo a variety of reactions. It can undergo nucleophilic substitution reactions, such as the reaction of trifluorobenzene with chlorine gas described above. It can also undergo electrophilic substitution reactions, such as the reaction of 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% with a Grignard reagent. Additionally, 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% can act as a Lewis acid, and can form complexes with Lewis bases.
Biochemical And Physiological Effects
3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is highly toxic and should be handled with care. Inhalation of 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% vapors can cause irritation of the eyes, nose, and throat. Ingestion of 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% can cause severe gastrointestinal irritation and vomiting. Prolonged exposure to 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% can cause liver and kidney damage.
Advantages And Limitations For Lab Experiments
3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is a highly useful compound for laboratory experiments due to its high thermal and chemical stability. It is also highly soluble in most organic solvents, making it ideal for the synthesis of organic and organometallic compounds. However, due to its toxicity, 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% should be handled with care and used in well-ventilated areas.
Future Directions
The use of 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% in scientific research is likely to increase in the future due to its unique properties. It can be used as a solvent for the extraction and purification of natural products, as a reactant in the synthesis of pharmaceuticals and agrochemicals, and as a reactant in the synthesis of polymers and other materials for scientific research. Additionally, 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% can be used as a catalyst in the synthesis of organic and organometallic compounds, and as a reagent in the synthesis of new materials for scientific research.
properties
IUPAC Name |
2-chloro-1,3,5-trifluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6/c8-5-3(10)1-2(9)4(6(5)11)7(12,13)14/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDZMHHYSFAKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,6-trifluoro-benzotrifluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














